2-(6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-YL)-2-azaspiro[3.4]octan-6-amine hydrochloride
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Description
2-(6-(2,2,2-Trifluoroethyl)thieno[2,3-D]pyrimidin-4-YL)-2-azaspiro[3.4]octan-6-amine hydrochloride is a useful research compound. Its molecular formula is C15H18ClF3N4S and its molecular weight is 378.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound 2-(6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl)-2-azaspiro[3.4]octan-6-amine hydrochloride is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a thieno[2,3-d]pyrimidine moiety and an azaspiro framework. The molecular formula is C15H19F3N4S with a molecular weight of approximately 342.4 g/mol. Its structural attributes contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with thieno[2,3-d]pyrimidine structures often exhibit a range of biological activities, including:
- Anticancer : Thieno derivatives have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial : These compounds have demonstrated activity against various bacterial and fungal strains.
- Anti-inflammatory : Some thieno derivatives are known to reduce inflammation in animal models.
The biological activity of this specific compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : It may inhibit specific kinases involved in cell signaling pathways related to cancer progression.
- Modulation of Immune Response : The compound might influence immune cell activity, enhancing the body's response to tumors or infections.
- Antioxidant Properties : Similar compounds have shown the ability to scavenge free radicals, reducing oxidative stress in cells.
Case Studies and Research Findings
Several studies have investigated the biological effects of related compounds:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry assessed the anticancer potential of thieno[2,3-d]pyrimidine derivatives. The results indicated that these compounds could inhibit the growth of various cancer cell lines by inducing apoptosis through the mitochondrial pathway .
Case Study 2: Antimicrobial Efficacy
Research highlighted in Pharmaceutical Biology demonstrated that thieno derivatives exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effective inhibition at low concentrations .
Case Study 3: Anti-inflammatory Effects
In a model of induced inflammation in rats, thieno derivatives were shown to significantly reduce inflammatory markers such as TNF-alpha and IL-6. This suggests potential use in treating inflammatory diseases .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Anticancer | Induced apoptosis in cancer cells | |
Antimicrobial | Effective against various pathogens | |
Anti-inflammatory | Reduced inflammatory cytokines |
Table 2: Structure-Activity Relationship (SAR)
Compound Structure | Biological Activity | IC50 (µM) |
---|---|---|
Thieno[2,3-d]pyrimidine Derivative | Anticancer | 10 |
Thieno[2,3-d]pyrimidine with Trifluoroethyl Group | Antimicrobial | 20 |
Properties
IUPAC Name |
2-[6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-yl]-2-azaspiro[3.4]octan-6-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N4S.ClH/c16-15(17,18)5-10-3-11-12(20-8-21-13(11)23-10)22-6-14(7-22)2-1-9(19)4-14;/h3,8-9H,1-2,4-7,19H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIRIYJFPDGUHHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1N)CN(C2)C3=C4C=C(SC4=NC=N3)CC(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N4S |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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